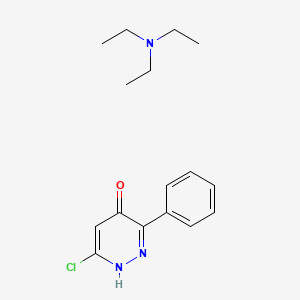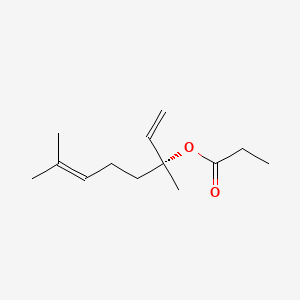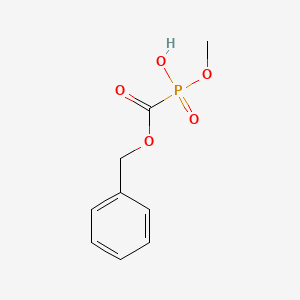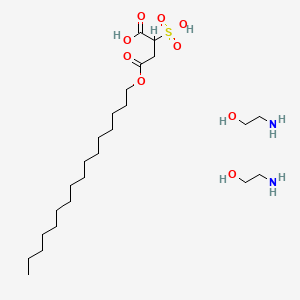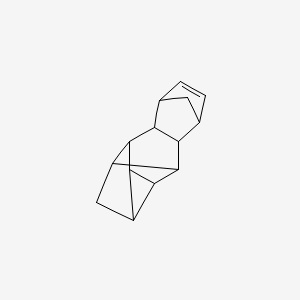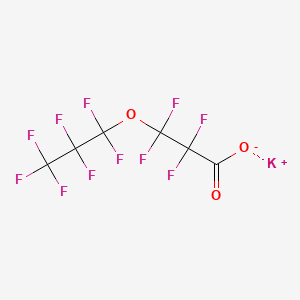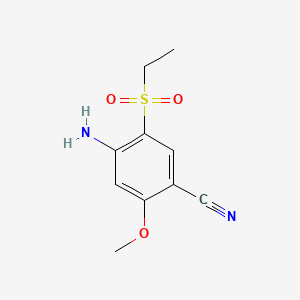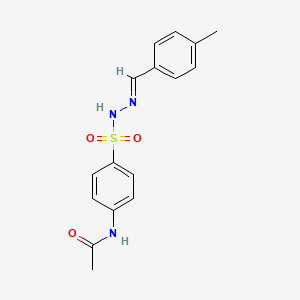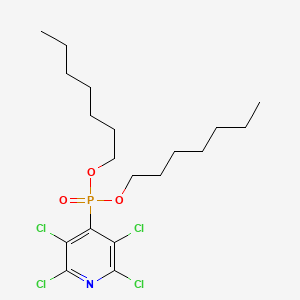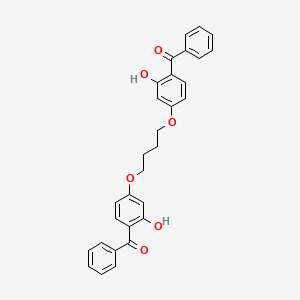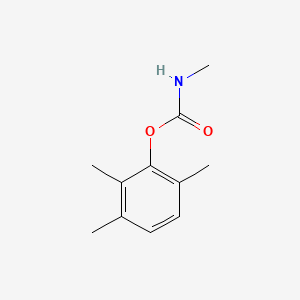
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its dioxane ring, which is substituted with a methoxy group and several methyl groups, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane typically involves multiple steps, starting from readily available precursors. One common method involves the methoxylation of 6-methyl-5-hepten-2-one to form 6-methoxy-6-methylheptan-2-one. This intermediate is then subjected to a series of reactions, including a Darzens reaction, saponification, and decarboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
作用機序
The mechanism of action of 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
- 6-Methoxy-2,6-dimethylheptanal
- 6-Methoxy-2,6-dimethylheptyl acetate
- 5-(6’-Methoxy-2’,6’-dimethylheptyl)-3-methylthiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane stands out due to its dioxane ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
特性
CAS番号 |
93904-59-7 |
|---|---|
分子式 |
C17H34O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
2-(6-methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C17H34O3/c1-13(9-8-10-16(3,4)18-7)11-15-19-14(2)12-17(5,6)20-15/h13-15H,8-12H2,1-7H3 |
InChIキー |
VIAPDHDJLSUQKQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OC(O1)CC(C)CCCC(C)(C)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


